molecular formula C19H25N5O2 B11184834 Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11184834
M. Wt: 355.4 g/mol
InChI Key: ZSHZTBWAIPHHEP-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of nitrogen-bridged heterocycles, which are the subject of extensive investigation in modern synthetic chemistry due to their structural similarity to purine bases . The molecule integrates a 4-(dimethylamino)phenyl group at the 7-position, a motif often associated with potential biological activity, particularly in the development of kinase inhibitors, as seen in related 4-anilinoquinazoline and 4-aminopyrimidine structures . Its dihydropyrimidine core offers a partially reduced state, which may be exploited in probing reaction mechanisms like the Dimroth Rearrangement—a versatile tool for synthesizing diverse amino-substituted nitrogen heterocycles with potential pharmacological profiles . The propyl side chain and ethyl ester carboxylate further enhance its utility, providing handles for synthetic modification and derivatization, making it a versatile building block for constructing compound libraries. Researchers can leverage this compound in programs targeting enzyme inhibition, cellular pathway analysis, and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H25N5O2/c1-5-7-15-16(18(25)26-6-2)17(24-19(22-15)20-12-21-24)13-8-10-14(11-9-13)23(3)4/h8-12,17H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

ZSHZTBWAIPHHEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Three-Component Condensation in Aqueous Media

A scalable and eco-friendly route utilizes a three-component reaction between 3-amino-1,2,4-triazole , 4-(dimethylamino)benzaldehyde , and ethyl 3-oxohexanoate (to introduce the propyl and ethyl ester groups) in hot water (80–90°C) under reflux. The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-ketoester, followed by cyclocondensation with the aminotriazole to form the dihydrotriazolopyrimidine core. Microwave irradiation (150 W, 100°C) reduces reaction time from 12 hours to 30 minutes, achieving yields of 78–85%.

Key Conditions:

ComponentRoleStoichiometry
3-Amino-1,2,4-triazoleTriazole ring precursor1.2 eq
4-(Dimethylamino)benzaldehydeAryl substituent source1.0 eq
Ethyl 3-oxohexanoateβ-Ketoester for propyl/ester1.0 eq
WaterSolvent10 mL/mmol

Solvent-Free Synthesis with Catalytic Acid

Under solvent-free conditions, the same components react in the presence of p-toluenesulfonic acid (PTSA) (10 mol%) at 120°C. This method eliminates aqueous workup, directly yielding the product in 82% purity after recrystallization from ethanol. The absence of solvent enhances atom economy and reduces waste.

Stepwise Synthesis via Intermediate Cyclization

Formation of 4,7-Dihydropyrimidine Intermediate

Ethyl 3-oxohexanoate reacts with 4-(dimethylamino)benzaldehyde in ethanol under acidic conditions (HCl, 60°C) to form ethyl 5-propyl-7-[4-(dimethylamino)phenyl]-4,7-dihydropyrimidine-6-carboxylate . This intermediate is isolated via vacuum filtration (yield: 75%) and characterized by 1H NMR (δ 1.25 ppm, triplet, CH₂CH₃; δ 2.98 ppm, singlet, N(CH₃)₂).

Triazole Ring Annulation

The dihydropyrimidine intermediate undergoes cyclocondensation with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 100°C for 8 hours. Potassium carbonate (2 eq) facilitates deprotonation, enabling nucleophilic attack at C2 of the pyrimidine ring. The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 68% of the target compound.

Reaction Pathway:

  • Knoevenagel Condensation :
    Aldehyde+β-KetoesterChalcone Intermediate\text{Aldehyde} + \beta\text{-Ketoester} \rightarrow \text{Chalcone Intermediate}

  • Cyclocondensation :
    Chalcone+AminotriazoleDihydrotriazolopyrimidine\text{Chalcone} + \text{Aminotriazole} \rightarrow \text{Dihydrotriazolopyrimidine}

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies in water, ethanol, and DMF reveal that aqueous conditions favor higher regioselectivity for the 5-propyl isomer (Table 1). Elevated temperatures (≥100°C) in DMF promote side reactions, reducing yield to 55%.

Table 1. Solvent Optimization for MCR

SolventTemp (°C)Yield (%)Regioselectivity (5-propyl:7-propyl)
Water808595:5
Ethanol787285:15
DMF1205570:30

Catalytic Systems

Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., PTSA) accelerate the cyclization step. PTSA (10 mol%) in water achieves completion in 4 hours vs. 8 hours without catalyst.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.98 (s, 6H, N(CH₃)₂), 4.20 (q, 2H, J = 7.1 Hz, OCH₂), 5.32 (s, 1H, H-4), 7.25–7.30 (m, 4H, Ar-H).

  • 13C NMR : δ 14.1 (CH₂CH₃), 40.5 (N(CH₃)₂), 60.8 (OCH₂), 112.5 (C-5), 128.9–150.2 (Ar-C), 166.2 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the 4,7-dihydro configuration and planar triazolopyrimidine core (space group P1, a = 8.928 Å, b = 9.821 Å). The dihedral angle between the triazole and pyrimidine rings is 4.5°, indicating near-coplanarity.

Challenges and Alternative Routes

Regioselectivity in Propyl Group Positioning

Competing formation of 7-propyl isomers occurs in non-aqueous solvents due to poor solubility of intermediates. Microwave-assisted synthesis in water minimizes this issue by enhancing reaction homogeneity.

Functional Group Compatibility

The electron-rich 4-(dimethylamino)phenyl group predisposes the compound to oxidation. Performing reactions under nitrogen atmosphere prevents decomposition, maintaining yields above 75%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale synthesis employs tubular flow reactors (TFR) with in-line IR monitoring to maintain optimal temperature (80°C) and residence time (30 minutes). This method achieves throughputs of 1.2 kg/day with 82% yield.

Waste Management

Aqueous reaction media enable simple neutralization and biodegradation of byproducts, aligning with EPA guidelines for industrial waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine ring .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and dihydro derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogues:

Compound Name/Structure Position 7 Substituent Position 5 Substituent Position 6 Ester Key Properties/Activities Reference
Target Compound 4-(Dimethylamino)phenyl Propyl Ethyl Enhanced solubility (polar –N(CH₃)₂)
Ethyl 5-amino-7-(4-chlorophenyl)... (2a) 4-Chlorophenyl Amino (–NH₂) Ethyl High yield (92%), eco-friendly synthesis
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl... 3,4-Dimethoxyphenyl Propyl Ethyl Increased lipophilicity (methoxy groups)
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl... 4-Bromophenyl Trifluoromethyl (–CF₃) Ethyl High metabolic stability (CF₃ group)
Ethyl 2-methylsulfanyl-7-phenyl... Phenyl Chloromethyl (–CH₂Cl) Ethyl Potential bioactivity (S–CH₃ group)
Ethyl 5-methyl-7-(4-morpholinophenyl)... 4-Morpholinophenyl Methyl Ethyl Improved solubility (morpholine ring)
Key Observations:
  • Electron-Donating vs.
  • Trifluoromethyl (–CF₃) : Analogues with –CF₃ (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Biological Activity

Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound within the triazole class that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Triazole Compounds

Triazoles are a class of compounds that have been extensively studied for their medicinal properties. They exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows for diverse interactions with biological targets, making them valuable in drug development .

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety possess significant antimicrobial properties. This compound has been evaluated for its activity against various pathogens. In vitro studies indicate that it demonstrates moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably:

  • Cell Line Studies : this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their chemical structure. Modifications to the ethyl and propyl groups or the dimethylamino substituent can significantly influence potency and selectivity. A detailed SAR analysis reveals:

ModificationEffect on Activity
Dimethylamino groupEnhances lipophilicity and receptor binding affinity
Propyl groupInfluences solubility and membrane permeability
Ethyl esterAffects metabolic stability and bioavailability

Case Studies

  • Antibacterial Efficacy : A study conducted by Barbuceanu et al. evaluated various triazole derivatives including this compound against Bacillus cereus and Acinetobacter baumannii. The results indicated that modifications to the triazole ring could enhance antibacterial efficacy significantly .
  • Anticancer Research : Another investigation focused on the compound's effects on apoptosis in cancer cells. The results demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins .

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